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Executive Summary
1-(2-Chlorobenzoyl)-1,4-diazepane is a semi-rigid bicyclic pharmacophore featuring a seven-

membered diazepane ring acylated at the N1 position. It serves as a privileged scaffold in the

design of G-Protein Coupled Receptor (GPCR) ligands, particularly for vasopressin, orexin, and

serotonin receptor families. Unlike its 1,4-benzodiazepine counterparts, this non-fused system

offers unique conformational flexibility, allowing the distal secondary amine (N4) to adopt

specific vectors for target engagement.

This guide outlines the physicochemical profile, high-fidelity synthetic routes, and analytical

standards required for utilizing this compound in lead optimization.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b3054790#bc-rfq
https://www.benchchem.com/product/b3054790/docs?utm_src=pdf-body#1-2-chlorobenzoyl-1-4-diazepane-cas-number-and-database-information
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3054790?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]
Nomenclature & Identifiers

Parameter Specification

IUPAC Name (2-Chlorophenyl)(1,4-diazepan-1-yl)methanone

Common Name 1-(2-Chlorobenzoyl)homopiperazine

CAS Number 61903-18-2

Molecular Formula C₁₂H₁₅ClN₂O

Molecular Weight 238.71 g/mol

SMILES ClC1=CC=CC=C1C(=O)N2CCNCCC2

InChI Key DFHPBCHUERHVNX-UHFFFAOYSA-N

Physical Properties
Property Value / Range Note

Physical State
Viscous Oil or Low-Melting

Solid

Often isolated as HCl salt

(solid)

Boiling Point ~420°C (Predicted)
Decomposes before boiling at

atm pressure

pKa (N4-H) 9.2 ± 0.5 Basic secondary amine

pKa (N1-Amide) -0.5 (Predicted) Non-basic

LogP 1.7 – 2.1
Lipophilic, CNS penetrant

potential

Solubility
DMSO, Methanol, DCM,

Chloroform

Poor water solubility (neutral

form)
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To ensure high purity and prevent the formation of the symmetric bis-amide impurity (1,4-bis(2-

chlorobenzoyl)-1,4-diazepane), a Mono-Protection Strategy is the authoritative standard for

research-grade synthesis.

Reaction Logic & Pathway
The direct reaction of homopiperazine with acid chlorides often yields a statistical mixture (SM :

Mono : Bis). The use of N-Boc-homopiperazine desymmetrizes the diamine, ensuring exclusive

mono-acylation at the free nitrogen.

Homopiperazine
(1,4-Diazepane)

Step 1: Boc Protection
(Boc2O, 0.9 eq) N-Boc-homopiperazineDesymmetrization Step 2: Acylation

(2-Cl-BzCl, Et3N)
Intermediate A

(Boc-Protected Amide)
Amide Bond Formation Step 3: Deprotection

(TFA or HCl/Dioxane)
Target Product

1-(2-Chlorobenzoyl)-1,4-diazepane
Salt Formation

Click to download full resolution via product page

Figure 1: High-fidelity synthetic workflow for ensuring mono-acylation selectivity.

Detailed Experimental Protocol (High-Fidelity)
Step 1: Acylation of N-Boc-homopiperazine

Reagents: Dissolve tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in anhydrous

Dichloromethane (DCM) [0.2 M].

Base: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq) and cool to 0°C

under N₂ atmosphere.

Addition: Dropwise add 2-Chlorobenzoyl chloride (1.1 eq) dissolved in DCM over 30 minutes.

Workup: Warm to Room Temperature (RT) and stir for 2 hours. Quench with sat. NaHCO₃.

Extract with DCM, dry over MgSO₄, and concentrate.

Purification: Flash chromatography (Hexane/EtOAc) is recommended to remove unreacted

acid chloride residues.

Step 2: Boc-Deprotection
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Reaction: Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA) (20% v/v) or 4M

HCl in Dioxane.

Monitoring: Stir at RT for 1–2 hours. Monitor by TLC (disappearance of high Rf spot) or LC-

MS.

Isolation (Free Base): Concentrate in vacuo. Basify residue with 1N NaOH to pH > 12.

Extract exhaustively with DCM (3x).

Salt Formation (Optional but Recommended): Treat the DCM layer with ethereal HCl to

precipitate 1-(2-Chlorobenzoyl)-1,4-diazepane hydrochloride. This ensures long-term

stability.

Analytical Specifications & Quality Control
Trustworthiness in data is paramount. The following spectral features confirm the structure.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
Aromatic Region: δ 7.30 – 7.60 ppm (Multiplet, 4H). The 2-chloro substitution pattern creates

a characteristic splitting distinct from unsubstituted benzoyl.

Amide Rotamers: Due to the restricted rotation of the amide bond (N-C=O), signals for the

diazepane ring protons often appear as broad multiplets or split signals at RT.

N1-CH₂ protons: Deshielded, ~3.4 – 3.8 ppm.

N4-CH₂ protons: ~2.8 – 3.1 ppm (if free base).

C6/C7 Bridge: ~1.7 – 1.9 ppm (Quintet-like).

Mass Spectrometry (LC-MS)
Ionization: ESI (+)

Parent Ion: [M+H]⁺ = 239.1 (³⁵Cl) and 241.1 (³⁷Cl).

Isotope Pattern: A distinct 3:1 ratio for M : M+2 confirms the presence of one Chlorine atom.
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HPLC Purity
Column: C18 Reverse Phase.

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

Retention Time: The compound is moderately polar. It will elute earlier than the bis-acylated

impurity.

Applications in Drug Discovery
This scaffold is not merely a reagent but a core structural motif in modern medicinal chemistry.

Pharmacophore Mapping
The 1,4-diazepane ring provides a "kinked" geometry compared to the flat piperazine. This is

crucial for:

Orexin Receptor Antagonists: Analogous to the core of Suvorexant, where the diazepane

ring positions two aromatic systems to interact with hydrophobic pockets in the receptor.

Vasopressin (V1a/V2) Antagonists: Used as a bioisostere for benzazepine rings to improve

metabolic stability or solubility.

Handling & Stability
Storage: Store at -20°C. The free base is prone to absorbing CO₂ from air (carbamate

formation); the HCl salt is stable.

Safety (GHS):

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

PPE: Nitrile gloves and safety glasses are mandatory.
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References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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